molecular formula C31H26ClN3O4 B10866073 N-(4-chlorophenyl)-3-(2-furyl)-11-(2-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide

N-(4-chlorophenyl)-3-(2-furyl)-11-(2-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide

Cat. No.: B10866073
M. Wt: 540.0 g/mol
InChI Key: PGPUJUYHRXGRHJ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-(2-furyl)-11-(2-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide is a complex organic compound with a unique structure that includes chlorophenyl, furyl, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-(2-furyl)-11-(2-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and the use of automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-(2-furyl)-11-(2-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(4-chlorophenyl)-3-(2-furyl)-11-(2-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-(2-furyl)-11-(2-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Properties

Molecular Formula

C31H26ClN3O4

Molecular Weight

540.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-9-(furan-2-yl)-6-(2-methoxyphenyl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepine-5-carboxamide

InChI

InChI=1S/C31H26ClN3O4/c1-38-28-10-5-2-7-22(28)30-29-24(17-19(18-26(29)36)27-11-6-16-39-27)34-23-8-3-4-9-25(23)35(30)31(37)33-21-14-12-20(32)13-15-21/h2-16,19,30,34H,17-18H2,1H3,(H,33,37)

InChI Key

PGPUJUYHRXGRHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=CC=CO4)NC5=CC=CC=C5N2C(=O)NC6=CC=C(C=C6)Cl

Origin of Product

United States

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